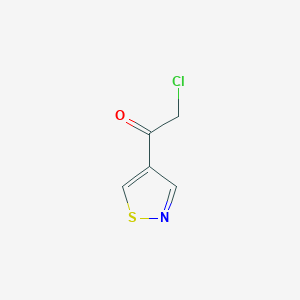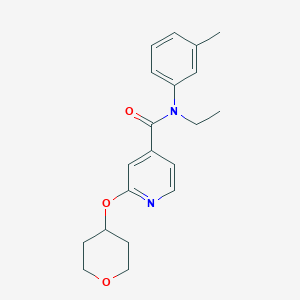
2-Chloro-1-(isothiazol-4-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Chloro-1-(isothiazol-4-yl)ethan-1-one” is a chemical compound with the molecular formula C5H4ClNOS . It is a derivative of isothiazole, a five-membered heterocyclic moiety .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a simple and efficient method to prepare 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one via nucleophilic substitution of 2-chloro-1-(1-chlorocyclopropyl)ethanone and 1,2,4-triazole is described . This compound is a key intermediate required for the synthesis of prothioconazole, a promising agricultural fungicide .Molecular Structure Analysis
The molecular structure of “2-Chloro-1-(isothiazol-4-yl)ethan-1-one” is based on structures generated from information available in ECHA’s databases . The InChI code for this compound is 1S/C5H4ClNOS/c6-3-4(8)5-1-2-7-9-5/h1-2H,3H2 .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Agricultural Fungicides
2-Chloro-1-(isothiazol-4-yl)ethan-1-one has been used in the synthesis of prothioconazole, a promising agricultural fungicide. An efficient method for preparing 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, a key intermediate in this synthesis, involves nucleophilic substitution of 2-chloro-1-(1-chlorocyclopropyl)ethanone and 1,2,4-triazole. The optimized reaction conditions afford near-quantitative yield, suitable for industrial application due to its high yield and facile preparation under mild conditions (H. Ji et al., 2017).
Synthesis of Novel Bioactive Compounds
Research has focused on synthesizing bioactive compounds using 2-Chloro-1-(isothiazol-4-yl)ethan-1-one derivatives. For instance, a process for synthesizing 1,2-benzisothiazoline-3-one by reacting chlorobenzonitrile and sodium methyl mercaptide with sulfuryl chloride has shown promising bacteriostatic activity, with a minimum inhibition concentration of 8 μg/mL (Liu Chun-xin, 2013).
Antiviral Research
The compound has been used in the synthesis of potential antiviral agents, especially against COVID-19. For example, a study synthesized novel 1,3,4-thiadiazole-1,2,3-triazole hybrids, using 1-(5-Methyl-1-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-1H-1,2,3-triazol-4-yl) ethan-1-one as a precursor. These compounds showed good docking scores to COVID-19 main protease, suggesting potential antiviral activity (Huda R. M. Rashdan et al., 2021).
Structural and Topological Studies
Isothiazole derivatives, closely related to 2-Chloro-1-(isothiazol-4-yl)ethan-1-one, have been studied for their structural, topological, and vibrational properties, especially in the context of antiviral activities. This research provides insights into the reactivities and behaviors of these compounds in different media, contributing significantly to the understanding of their biological activities (D. Romani et al., 2015).
Chemical and Structural Analysis
Further studies have explored the chemical and structural properties of isothiazole derivatives. These studies provide valuable information on the molecular geometries, synthesis methods, and potential applications of these compounds in various fields, including biological activities and catalysts for cross-coupling reactions (A. Kletskov et al., 2019).
Wirkmechanismus
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Mode of Action
It’s worth noting that thiazole derivatives often interact with their targets through various mechanisms depending on the specific biological activity they exhibit .
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives, it can be inferred that multiple pathways could potentially be affected .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Eigenschaften
IUPAC Name |
2-chloro-1-(1,2-thiazol-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNOS/c6-1-5(8)4-2-7-9-3-4/h2-3H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQCALGVEOYCAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NS1)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(isothiazol-4-yl)ethan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[1-(2-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2426802.png)


![2-(4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide](/img/structure/B2426807.png)

![3-(4-Ethylphenyl)-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2426809.png)

![1-(4-isopropylphenyl)-6,8-dimethoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B2426812.png)

![2-[[1-(Bromomethyl)cyclopentyl]methyl]oxirane](/img/structure/B2426816.png)
![2-[2-oxo-2-[(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)amino]ethyl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2426817.png)
